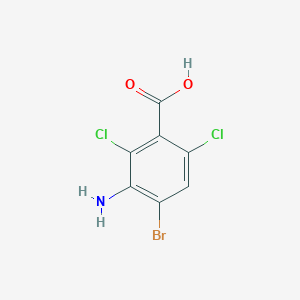

3-Amino-4-bromo-2,6-dichlorobenzoic acid

Description

Properties

IUPAC Name |

3-amino-4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFUBUFUCGMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS: 1415124-69-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-bromo-2,6-dichlorobenzoic acid, a halogenated benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, applications as a key building block for bioactive molecules, and essential safety and handling protocols.

Core Compound Profile

This compound is a polysubstituted aromatic compound. Its structure, featuring an aminophenyl moiety with bromo and chloro substituents, makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

| Property | Value | Source |

| CAS Number | 1415124-69-4 | [2] |

| Molecular Formula | C₇H₄BrCl₂NO₂ | [2] |

| Molecular Weight | 284.92 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis and Spectroscopic Characterization

Spectroscopic Characterization (Predicted)

Although experimental spectra for this specific compound are not widely published, the following predictions can be made based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, likely in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the halogens and the carboxylic acid group. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the diverse electronic effects of the amino, bromo, and chloro substituents.

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N, C-Cl, and C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4, etc. pattern for the molecular ion and any halogen-containing fragments.[3]

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a crucial synthetic intermediate in the development of inhibitors for the LuxS enzyme.[1]

Targeting Bacterial Quorum Sensing: LuxS Inhibition

Experimental Workflow: Synthesis of LuxS Inhibitors (Generalized)

The following diagram outlines a generalized workflow for the synthesis of LuxS inhibitors using halogenated aminobenzoic acids as starting materials.

Caption: Generalized workflow for the synthesis and evaluation of LuxS inhibitors.

Potential as an Antimicrobial and COX-2 Inhibitor

Research into structurally related aminobenzoic acid derivatives suggests that this compound may also possess inherent antimicrobial properties and could serve as a scaffold for the development of cyclooxygenase-2 (COX-2) inhibitors.[1] The presence of multiple halogen atoms can enhance the lipophilicity and binding affinity of the molecule to biological targets.

Safety, Handling, and Storage

As with any halogenated aromatic compound, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: For handling large quantities or in case of dust formation, a respirator with a particulate filter is recommended.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel antibacterial agents that target quorum sensing. Its unique substitution pattern provides a versatile scaffold for the synthesis of a variety of bioactive molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its therapeutic potential.

References

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 19, 2026, from [Link]

- Taft, F., Harmrolfs, K., Nickeleit, I., Heutling, A., Kiene, M., Malek, N., Sasse, F., & Kirschning, A. (2012). Chemistry - A European Journal, 18(3), 880-886.

-

Gopishetty, B., Zhu, J., Rajan, R., Sobczak, A. J., & Wnuk, S. F. (2009). Inhibition of S-ribosylhomocysteinase (LuxS) by substrate analogues modified at the ribosyl C-3 position. Bioorganic & medicinal chemistry letters, 19(24), 7030–7033. [Link]

-

McInnis, C. E., & Blackwell, H. E. (2011). Thiophenones as broad-spectrum inhibitors of quorum sensing. Bioorganic & medicinal chemistry, 19(14), 4433–4440. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. Retrieved January 19, 2026 from [Link].

-

National Institute of Standards and Technology. (n.d.). 3-Amino-4-chlorobenzoic acid. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene. Retrieved January 19, 2026, from [Link]

- Shen, G., et al. (2014). Synthesis and biological evaluation of novel quinolone-based LuxS inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467.

- Zhang, T., et al. (2014). Synthesis of LuxS Inhibitors Targeting Bacterial Cell-Cell Communication. Organic Letters, 6(18), 3043-3046.

-

Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature reviews. Microbiology, 14(9), 576–588. [Link]

-

GHS. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. Retrieved January 19, 2026, from [Link]

Sources

physicochemical properties of 3-Amino-4-bromo-2,6-dichlorobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-bromo-2,6-dichlorobenzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 1415124-69-4), a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis. While specific experimental data for this molecule is not broadly published, this document synthesizes available information, outlines its known applications as a synthetic intermediate, and provides robust, field-proven protocols for its complete physicochemical characterization. The unique substitution pattern—an electron-donating amino group combined with multiple electron-withdrawing halogens—creates a valuable building block for complex molecular architectures.[1] It has been identified as a key intermediate in the development of Lux-S enzyme inhibitors, which are crucial for studying bacterial quorum sensing, and has shown potential in the investigation of cyclooxygenase (COX-2) inhibitors and antimicrobial agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical methodologies required to validate and utilize this compound effectively.

Introduction: The Strategic Role of Halogenated Building Blocks

Halogenated benzoic acids are foundational scaffolds in modern drug discovery. The incorporation of halogen atoms—in this case, bromine and chlorine—profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation makes this compound a highly versatile and reactive intermediate. Its structure is engineered for participation in a variety of synthetic transformations, including regioselective electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings.[1] This guide serves to consolidate the known attributes of this compound and establish a clear pathway for determining its complete physicochemical profile.

Core Physicochemical & Structural Properties

The primary identification and foundational properties of a compound are the bedrock of its application in any research or development setting. The following data has been collated from chemical supplier and database information.

Chemical Identity

A precise understanding of the molecule's structure is the starting point for all further analysis.

Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

This table summarizes the core quantitative data available for this compound. It is critical to note that key experimental values such as melting point and solubility are not widely reported in the literature, underscoring the necessity of the experimental protocols outlined in Section 4.

| Property | Value | Source(s) / Comment |

| CAS Number | 1415124-69-4 | [1][2][3] |

| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2][3] |

| Molecular Weight | 284.93 g/mol | [3] |

| Appearance | Solid | [2] |

| Typical Purity | ≥95% | [1][2] |

| Melting Point | Data not publicly available | Requires experimental determination (See Protocol 4.2). |

| Boiling Point | Data not publicly available | Expected to decompose before boiling at atmospheric pressure. |

| Solubility | Data not publicly available | Requires experimental determination (See Protocol 4.3). |

| pKa | Data not publicly available | Predicted to be acidic due to the carboxylic acid group, influenced by the electronic effects of the substituents. |

Analytical Characterization Strategy

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The choice of these methods is driven by their ability to provide orthogonal, complementary data, forming a self-validating analytical package.

Caption: A typical analytical workflow for compound characterization.

Causality of Method Selection

-

High-Performance Liquid Chromatography (HPLC): Chosen for its high resolution in separating the main compound from potential impurities, starting materials, or side-products. A UV detector is ideal due to the chromophoric nature of the aromatic ring, allowing for sensitive quantification of purity.

-

Mass Spectrometry (MS): This technique is non-negotiable for confirming the molecular weight. For this specific molecule, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) will produce a highly characteristic, complex isotopic pattern. The observation of this exact pattern provides definitive confirmation of the elemental composition, serving as a powerful validation tool.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. ¹H NMR will confirm the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The expected spectra for this compound would be simple but informative, likely showing a single aromatic proton signal and distinct signals for the carbons, with their chemical shifts heavily influenced by the surrounding electronegative halogens.

-

Infrared (IR) Spectroscopy: IR is a rapid and effective method to confirm the presence of key functional groups. For this molecule, characteristic stretches for the amino (N-H), carboxylic acid (O-H and C=O), and carbon-halogen (C-Br, C-Cl) bonds are expected, confirming the compound's structural class.

Experimental Protocols for Physicochemical Determination

The following protocols describe standardized, reliable methods for determining the key physicochemical properties that are currently unavailable in public literature.

Protocol for Purity Assessment via HPLC

This protocol establishes a baseline method for determining the purity of a given batch.

-

System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 254 nm.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥95% is standard for such research-grade compounds.[1][2]

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline solid.

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely grind the solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-20 °C/min) for a coarse initial measurement.

-

For the precise measurement, use a new sample and heat to approximately 20 °C below the coarse measurement. Then, reduce the ramp rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). A narrow range (<2 °C) indicates high purity.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter for any compound intended for biological testing or drug development. This method is considered the gold standard for its determination.

-

Equilibrium System Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the mobile phase and analyze its concentration using the previously established HPLC method against a standard curve of known concentrations.

-

Calculation: The determined concentration of the saturated supernatant represents the equilibrium solubility of the compound in that specific medium.

Synthetic Utility & Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate.

Caption: Synthetic utility of the title compound as a key intermediate.

Its structure allows for selective functionalization at multiple sites:

-

The carboxylic acid group is readily available for amide bond formation.

-

The bromo substituent is a prime site for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

-

The amino group can be acylated, alkylated, or used to direct further electrophilic aromatic substitution.

This synthetic flexibility has positioned it as a valuable starting material for libraries of complex molecules aimed at biological screening.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Hazards: The compound is classified as an irritant.[3] Some suppliers note it may cause an allergic skin reaction (GHS Hazard H317).[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Storage: To prevent degradation, the compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1]

Conclusion

This compound is a specialized chemical building block with clear potential in the synthesis of novel bioactive molecules. While a complete, publicly available profile of its physicochemical properties is currently lacking, this guide has consolidated the existing data and, more importantly, provided a clear, actionable framework of experimental protocols for its full characterization. By employing the described analytical and physical measurement strategies, researchers can confidently validate their material, enabling its effective use in drug discovery and synthetic chemistry programs.

References

Sources

3-Amino-4-bromo-2,6-dichlorobenzoic acid molecular structure and weight

An In-Depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of interest to researchers in synthetic chemistry and drug development. The document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and key analytical characterization techniques. Furthermore, it outlines essential safety and handling protocols based on data from structurally analogous compounds. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth technical information on this specific chemical entity.

Core Compound Identification

This compound is a halogenated and aminated derivative of benzoic acid. Its complex substitution pattern, featuring four different functional groups on the benzene ring, makes it a valuable, albeit specialized, building block in organic synthesis. The precise arrangement of electron-withdrawing (chloro, bromo, carboxylic acid) and electron-donating (amino) groups creates a unique electronic and steric environment, influencing its reactivity and potential use in the synthesis of complex target molecules, such as pharmaceutical intermediates and materials science components.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to its application and handling. This section delineates the core identity and known properties of this compound.

Chemical Identity

Accurate identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1415124-69-4 | [1][2][3] |

| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2][3] |

| Molecular Weight | 284.92 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)N)Br)C(=O)O)Cl | N/A |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity. The structure consists of a central benzene ring substituted at positions 1 through 4 and 6. The carboxylic acid group defines the base name "benzoic acid."

Caption: 2D molecular structure of the title compound.

Physicochemical Data

This data is essential for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Reference |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95% | [1][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

| Melting/Boiling Point | Data not readily available in public literature. | [5] |

| Solubility | Data not readily available; expected to be soluble in polar organic solvents. | N/A |

Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible synthetic route can be designed based on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution.

Proposed Synthetic Pathway

The workflow illustrates a multi-step synthesis starting from a commercially available precursor. The choice of each step is dictated by the directing effects of the substituents on the aromatic ring.

Caption: A plausible multi-step synthesis workflow.

Experimental Protocol (Conceptual)

The following protocol is a conceptual guide. Researchers must optimize conditions based on laboratory-scale experiments.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

-

Rationale: The carboxylic acid and two chloro groups are deactivating and meta-directing. Nitration is expected to occur at the C3 position, which is meta to all three groups.

-

Procedure: a. Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. b. Slowly add 2,6-dichlorobenzoic acid while maintaining the low temperature. c. Allow the reaction to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material. d. Quench the reaction by pouring it over ice and filter the resulting precipitate.

Step 2: Bromination of 2,6-Dichloro-3-nitrobenzoic Acid

-

Rationale: The nitro group is strongly deactivating and meta-directing, while the chloro groups are ortho, para-directing. The most activated position for electrophilic substitution is C4, which is ortho to one chlorine and para to the other, despite the deactivating effect of the nitro group.

-

Procedure: a. Dissolve the nitrated intermediate in a suitable solvent (e.g., dichloromethane). b. Add a Lewis acid catalyst, such as FeBr₃. c. Add elemental bromine dropwise and stir at room temperature. The reaction may require gentle heating. d. Monitor the reaction by TLC. Upon completion, quench with a reducing agent (e.g., sodium bisulfite solution) and perform an aqueous workup.

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amine. This is a standard transformation that does not affect the other functional groups. Using tin(II) chloride (SnCl₂) in an acidic medium is a common and effective method.[6]

-

Procedure: a. Suspend the bromo-nitro intermediate in a solvent like ethyl acetate or ethanol. b. Add an excess of SnCl₂ dihydrate and concentrated hydrochloric acid. c. Heat the mixture at reflux for several hours. d. Cool the reaction, basify with aqueous NaOH to precipitate tin salts, and extract the product into an organic solvent.

Purification and Validation

-

Purification: The crude product should be purified, preferably by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Validation: Purity should be assessed using High-Performance Liquid Chromatography (HPLC). The structure must be unequivocally confirmed using the analytical techniques described in the next section.

Analytical Characterization (Expected)

Due to the lack of publicly available spectra for this specific molecule, this section describes the expected spectroscopic signatures based on its structure. These analyses are crucial for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic region: A single proton singlet (or very narrow doublet) for the proton at the C5 position. - A broad singlet for the carboxylic acid proton (-COOH). - A broad singlet for the two amine protons (-NH₂). |

| ¹³C NMR | - Seven distinct carbon signals are expected. - A signal in the ~165-175 ppm range for the carboxylic carbon. - Six signals in the aromatic region (~110-150 ppm), with chemical shifts influenced by the attached substituents. |

| FT-IR | - N-H stretching bands (amine) around 3300-3500 cm⁻¹. - A broad O-H stretch (carboxylic acid) from ~2500-3300 cm⁻¹. - A strong C=O stretching band (carboxylic acid) around 1700 cm⁻¹. - C-Cl and C-Br stretches in the fingerprint region (<1000 cm⁻¹). |

| Mass Spec. | - A distinct molecular ion peak [M]⁺ corresponding to the molecular weight. - A characteristic isotopic pattern for the molecular ion due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on data for structurally similar compounds, such as other halogenated benzoic acids.[7][8][9]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.[9]

-

Skin Irritation: Expected to cause skin irritation.[7][8][9]

-

Eye Irritation: Expected to cause serious eye irritation.[7][8][9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7][8][9]

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or chemical goggles.

-

Wear a lab coat.

-

-

Handling Practices:

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

First Aid Measures

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[7]

Conclusion

This compound is a highly functionalized molecule with a defined molecular structure and weight. While detailed experimental data on its properties and synthesis remain sparse in public literature, its characteristics can be reliably predicted based on established chemical principles. This guide provides a robust framework for its synthesis, characterization, and safe handling, offering valuable insights for researchers aiming to utilize this compound as a versatile building block in advanced chemical synthesis and drug discovery programs.

References

-

IndiaMART. 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid, Packaging Type: Bag. [Link]

-

American Custom Chemicals Corporation. This compound, 95% Purity, C7H4BrCl2NO2, 100 mg. [Link]

-

PubChem. 3-Bromo-2,4-dichlorobenzoic acid. [Link]

-

PubChem. 3-Amino-4-Bromobenzoic Acid. [Link]

-

PubChem. 3-Bromo-2,6-dichlorobenzoic acid. [Link]

-

European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. [Link]

-

NIST WebBook. 3-Amino-4-chlorobenzoic acid IR Spectrum. [Link]

-

NIST WebBook. 3-Amino-4-chlorobenzoic acid. [Link]

-

PubChem. 3-Amino-4-chlorobenzoic acid. [Link]

- Google Patents. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1415124-69-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 1415124-69-4 [m.chemicalbook.com]

- 6. 3-Amino-4-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | CID 26370087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-4-bromo-2,6-dichlorobenzoic acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 3-Amino-4-bromo-2,6-dichlorobenzoic acid is a complex halogenated aromatic compound whose solubility profile is not extensively documented in publicly available literature. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this molecule in a range of organic solvents. By synthesizing principles of physical chemistry with established laboratory methodologies, this document serves as a foundational resource for researchers engaged in the development of formulations involving this and structurally related compounds.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a stable, equilibrium solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:

-

Drug Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Characterizing solubility in organic solvents is the first step toward developing advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nano-suspensions.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired crystalline form (polymorph) with high purity.[2] A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[3]

-

Process Chemistry: In synthetic chemistry, solvent selection impacts reaction rates, yields, and the ease of product isolation. Understanding the solubility of starting materials, intermediates, and final products is essential for process optimization.

This guide will deconstruct the molecular features of this compound to provide a theoretical basis for its solubility behavior before outlining a rigorous experimental protocol for its quantitative determination.

Physicochemical Profile of this compound

The solubility of a molecule is dictated by its intrinsic properties and its interactions with the solvent. The structure of this compound presents several key features that govern its behavior.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₄BrCl₂NO₂ | [4][5] |

| Molecular Weight | 284.92 g/mol | [4][5] |

| Physical Form | Solid | [4][5] |

| CAS Number | 1415124-69-4 | [4][5] |

Structural Analysis and Predicted Solubility Behavior

The molecule's structure is a substituted benzoic acid, and its solubility can be predicted by considering the contributions of its various functional groups:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group confers acidic properties and suggests that solubility will be significantly enhanced in polar, hydrogen-bond-accepting solvents (e.g., alcohols, ethers) and in basic aqueous solutions through salt formation.

-

Amino Group (-NH₂): This is also a polar, protic group that can donate and accept hydrogen bonds. Its basic nature means the molecule is amphoteric, capable of reacting with both acids and bases. This feature suggests potential solubility in acidic aqueous solutions.

-

Halogen Substituents (-Br, -Cl): The bromine and two chlorine atoms are electron-withdrawing and increase the molecule's lipophilicity and molecular volume. This generally leads to decreased solubility in polar solvents like water and increased solubility in nonpolar and moderately polar organic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's overall hydrophobicity.

-

Ortho Effect: The two chlorine atoms are positioned ortho to the carboxylic acid group. This steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring, which may disrupt resonance stabilization and affect intermolecular interactions, thereby influencing crystal lattice energy and solubility.[6]

Based on these features, a general solubility trend can be hypothesized: the compound is expected to be poorly soluble in nonpolar solvents (e.g., hexane) and water, with increasing solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

Experimental Determination of Solubility: A Standard Protocol

The most reliable method for determining equilibrium solubility is the isothermal shake-flask method . This technique involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of stock solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" ensures that a saturated solution is formed and solid remains undissolved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure the dissolution and precipitation rates are equal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/100 mL.

Visual Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, structured table. This allows for easy comparison and aids in the selection of appropriate solvents for specific applications.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | High | Clear solution |

| Ethanol | 4.3 | Donor/Acceptor | Moderate-High | Clear solution | |

| Water | 10.2 | Donor/Acceptor | Very Low | Insoluble solid | |

| Polar Aprotic | Acetone | 5.1 | Acceptor | Moderate | Clear solution |

| Ethyl Acetate | 4.4 | Acceptor | Low-Moderate | Partially soluble | |

| Dichloromethane | 3.1 | Weak Acceptor | Low | Sparingly soluble | |

| Nonpolar | Toluene | 2.4 | None | Very Low | Insoluble solid |

| Hexane | 0.1 | None | Practically Insoluble | Insoluble solid |

Interpretation: The presence of both hydrogen bond donating (–COOH, –NH₂) and accepting groups, combined with the significant halogen content, creates a complex solubility profile. High solubility in polar protic solvents like methanol would be driven by strong hydrogen bonding interactions. Moderate solubility in polar aprotic solvents like acetone is likely due to dipole-dipole interactions. The low solubility in nonpolar solvents like hexane is expected, as these solvents cannot overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) of the solid compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water.[8] If swallowed, seek medical attention.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

Conclusion

The solubility of this compound is a multifaceted property governed by a delicate balance of polar, amphoteric functionalities and lipophilic halogen substituents. While pre-existing quantitative data is scarce, this guide provides the theoretical foundation and a robust experimental framework for its determination. By systematically applying the principles and protocols outlined herein, researchers can generate the critical data needed to advance their work in drug development, chemical synthesis, and materials science.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

-

IndiaMART. (n.d.). 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid. Retrieved from [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pinal, R. (2004). Solubility Behavior of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. quora.com [quora.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

- 6. The Ortho Effect of benzoic acids [mail.almerja.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Modeling robust QSAR. 2. iterative variable elimination schemes for CoMSA: application for modeling benzoic acid pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-4-bromo-2,6-dichlorobenzoic acid safety and handling precautions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling of 3-Amino-4-bromo-2,6-dichlorobenzoic acid

Abstract: This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound (CAS No. 1415124-69-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules and established chemical safety protocols to provide a robust framework for risk assessment and management. The primary analog referenced for hazard classification is 3-Bromo-2,6-dichlorobenzoic acid, which shares the core halogenated aromatic structure. This guide is intended for use by trained professionals in a laboratory or drug development setting.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic compound.[1] While comprehensive experimental data is not widely published, its properties can be summarized based on available supplier information and structural analysis.

| Property | Value | Source |

| CAS Number | 1415124-69-4 | [1][2] |

| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2] |

| Molecular Weight | 284.92 g/mol | [1][2] |

| Physical State | Solid, likely a powder or crystalline solid. | [1][2] |

| Purity | Typically supplied at ≥95% for laboratory use. | [2] |

Section 2: Hazard Identification and Risk Assessment

A formal hazard assessment for this specific compound has not been widely published. Therefore, a conservative risk assessment must be performed based on its structural components and data from close analogs. The primary analog, 3-Bromo-2,6-dichlorobenzoic acid, provides the most direct toxicological comparison.[3]

Based on this analog, the compound should be treated as hazardous, with the following GHS classifications anticipated.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Toxicological Rationale: The presence of multiple halogen substituents (bromine and chlorine) on the benzoic acid backbone is the primary driver of its irritant properties. Such structures can interfere with cellular processes upon contact with skin, eyes, and mucous membranes. Inhalation of the dust can lead to irritation of the respiratory tract.[3][4] Ingestion may be harmful, a common characteristic of substituted benzoic acids.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered safety approach is mandatory, prioritizing engineering controls over personal protective equipment. This is known as the Hierarchy of Controls.

Caption: The Hierarchy of Controls prioritizes safer work systems.

3.1. Engineering Controls The causality for implementing engineering controls is to contain the chemical at the source, preventing operator exposure.

-

Chemical Fume Hood: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[5] This is critical to prevent respiratory exposure.[6]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[7]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and located near the workstation.[8]

3.2. Personal Protective Equipment (PPE) PPE is used as the final barrier between the researcher and the chemical. The selection must be based on the identified hazards of skin, eye, and respiratory irritation.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant splash risk. | Protects against dust particles and potential splashes causing serious eye irritation.[5][9] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before use.[5] Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after handling. |

| Skin/Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact, which can cause irritation.[6][10] Contaminated clothing should be removed immediately and washed before reuse.[7] |

| Respiratory Protection | Not required under normal use with a fume hood. | If engineering controls fail or for large-scale use, a NIOSH/MSHA approved respirator may be necessary.[9][10] Use requires formal training. |

Section 4: Safe Handling and Storage Protocols

4.1. General Handling Protocol Adherence to a standard operating procedure (SOP) is crucial for minimizing exposure.

-

Preparation: Designate a specific area within a fume hood for handling the compound. Ensure all necessary PPE is worn correctly.

-

Weighing/Transfer: Use a tared weigh boat or glassine paper. Handle the solid gently with a spatula to minimize dust formation. Avoid pouring the dry powder.[7]

-

Housekeeping: Keep the work area clean and organized. Immediately clean up any minor amounts of dust with a damp cloth (if compatible) or a specialized vacuum.

-

Post-Handling: Tightly close the container after use. Decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.

4.2. Storage Proper storage is essential for maintaining chemical integrity and preventing accidents.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

Location: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][8]

-

Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Section 5: Emergency Procedures

A pre-planned emergency response is a self-validating system that ensures safety in the event of an accident.

5.1. First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury. The following measures are based on protocols for similar irritating chemical solids.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and have the person drink a few glasses of water. Seek immediate medical attention.[7][10][11] |

5.2. Spill Response Protocol The response to a spill depends on its size and the immediate risk. This protocol is for a minor laboratory-scale spill of the solid material.

Caption: Workflow for responding to a minor chemical spill.

Step-by-Step Spill Cleanup Methodology:

-

Alert & Assess: Immediately alert colleagues in the area.[12] Assess the spill size and potential for exposure.

-

Secure Area: If the spill is minor and contained, restrict access to the area. For a solid, prevent it from becoming airborne.

-

Don PPE: Wear the PPE detailed in Table 3.

-

Contain & Clean:

-

For a solid spill , gently cover with a damp paper towel to prevent dust from becoming airborne.[13] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[4][11] Avoid creating dust clouds.[7]

-

For a solution spill , create a dike around the spill with an inert absorbent material like vermiculite or sand.[13][14] Work from the outside in to prevent spreading.[14] Once absorbed, scoop the material into the waste container.

-

-

Decontaminate: Clean the spill area with soap and water, then wipe dry.[14]

-

Dispose: Seal the waste container. Label it clearly as "Hazardous Waste: Spill Debris containing this compound".[12][15] Arrange for disposal through your institution's environmental health and safety (EHS) office.

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

-

Procedure: Collect waste in sealed, properly labeled containers.[16] Do not mix with other waste streams unless directed by your EHS office.

-

Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[10] Contact your institution's EHS department for specific disposal procedures.

References

-

SAFETY DATA SHEETS - 2,6-dichlorobenzoic acid. (n.d.). Alichem. [Link]

-

Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

-

3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid. (n.d.). IndiaMART. [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. [Link]

-

2,4-DICHLOROBENZOIC ACID - SAFETY DATA SHEET. (n.d.). SD Fine-Chem Limited. [Link]

-

Chemical Spills. (n.d.). Stephen F. Austin State University. [Link]

-

3-Bromo-2,6-dichlorobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-4-Bromobenzoic Acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. (n.d.). Cole-Parmer. [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.sangon.com [store.sangon.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sfasu.edu [sfasu.edu]

- 13. ehs.gatech.edu [ehs.gatech.edu]

- 14. acs.org [acs.org]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. ehs.utk.edu [ehs.utk.edu]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromo-2,6-dichlorobenzoic acid

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS No. 1415124-69-4)[1][2][3][4]. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and professionals in drug development, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic compound. Its structure incorporates a carboxylic acid, an amino group, and three halogen substituents (one bromine and two chlorine atoms) on a benzene ring. This unique combination of functional groups and substituents dictates a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Molecular Formula: C₇H₄BrCl₂NO₂ Molecular Weight: 284.92 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Analysis

A standard approach for NMR analysis of this compound would involve dissolving it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and acquiring spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino, carboxylic acid, and the lone aromatic proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic-H | ~7.5 - 8.0 | Singlet | 1H | H-5 | The single aromatic proton is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the surrounding electron-withdrawing halogen and carboxylic acid groups. |

| Amino-H₂ | ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

| Carboxylic Acid-H | > 10.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the various substituents on the benzene ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl-C | ~165 - 170 | C=O | The carboxylic acid carbonyl carbon is expected in this region. |

| Aromatic-C | ~140 - 145 | C-3 (C-NH₂) | The carbon attached to the amino group will be shielded relative to other substituted carbons. |

| Aromatic-C | ~135 - 140 | C-2, C-6 (C-Cl) | The carbons attached to the chlorine atoms will be deshielded. |

| Aromatic-C | ~130 - 135 | C-1 (C-COOH) | The carbon attached to the carboxylic acid group. |

| Aromatic-C | ~120 - 125 | C-5 (C-H) | The carbon bonded to the single aromatic proton. |

| Aromatic-C | ~110 - 115 | C-4 (C-Br) | The carbon attached to the bromine atom will be shielded compared to the chlorine-substituted carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

For a solid sample like this compound, the KBr pellet method is a common technique for acquiring an IR spectrum.

Predicted IR Absorption Bands

The IR spectrum of this molecule will be characterized by absorptions corresponding to the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carboxylic acid, and various aromatic and C-X vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium | N-H stretching (asymmetric and symmetric) | Primary amines typically show two bands in this region.[6] |

| 3300 - 2500 | Broad, Strong | O-H stretching (carboxylic acid) | The broadness is due to hydrogen bonding.[6] |

| ~1700 | Strong | C=O stretching (carboxylic acid) | A characteristic strong absorption for the carbonyl group. |

| ~1600, ~1475 | Medium to Weak | C=C stretching (aromatic ring) | Typical for aromatic compounds. |

| ~1300 | Medium | C-O stretching (carboxylic acid) | |

| ~1250 | Medium | C-N stretching (aromatic amine) | |

| Below 1000 | Medium to Strong | C-Cl and C-Br stretching, C-H out-of-plane bending | The fingerprint region will contain complex vibrations, including those of the carbon-halogen bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

For a non-volatile compound like this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) would be a suitable method.

Predicted Mass Spectrum

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. The fragmentation will likely involve the loss of small molecules from the functional groups.

| m/z | Ion | Rationale |

| 283/285/287/289 | [M]⁺ or [M-H]⁻ | The molecular ion peak will exhibit a complex isotopic pattern due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. |

| 266/268/270/272 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 239/241/243/245 | [M-COOH]⁺ | Decarboxylation, a common fragmentation pathway for carboxylic acids. |

| 204/206/208 | [M-Br]⁺ | Loss of the bromine atom. |

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for ensuring its purity in research and development applications. This guide provides a comprehensive prediction of the NMR, IR, and MS data for this compound. While based on established principles and data from analogous structures, experimental verification remains the gold standard. Researchers are encouraged to use this guide as a reference for interpreting experimentally acquired data.

References

-

IndiaMART. 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid. [Link]

-

PubChem. 3-Amino-4-chlorobenzoic acid. [Link]

- Supporting Inform

-

MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. [Link]

Sources

An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Amino-4-bromo-2,6-dichlorobenzoic acid, with the CAS Number 1415124-69-4, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (bromo and chloro) groups, imparts a distinct reactivity profile, making it a valuable synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, applications, and handling procedures to support researchers in leveraging this compound for their scientific endeavors.

Commercial Availability and Quality

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. It is typically supplied as a solid with a purity of 95% or higher.[1] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.

Table 1: Prominent Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

| CymitQuimica | 95% | 100mg, 250mg, 1g | For laboratory use only.[1] |

| BLDpharm | Inquire | Inquire | Offers a range of related organic building blocks. |

| Matrix Scientific | Inquire | Inquire | Lists the compound as an irritant. |

| Zarlish Polychemicals | Technical Grade | Bulk (Bag) | Indian manufacturer, packaging as per customer requirement.[2] |

A typical CoA for a related dichlorobenzoic acid derivative would include appearance, melting point, and assay results from techniques like aqueous acid-base titration.[3] For this compound, one should expect confirmation of its structure and purity via methods such as ¹H NMR, ¹³C NMR, and HPLC.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

Table 2: Physicochemical Data

| Property | Value | Source |

| CAS Number | 1415124-69-4 | [1][2] |

| Molecular Formula | C₇H₄BrCl₂NO₂ | [1] |

| Molecular Weight | 284.92 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis and Chemical Reactivity

-

Nitration: Introduction of a nitro group onto a dichlorinated benzoic acid or toluene precursor.

-

Bromination: Electrophilic aromatic substitution to introduce the bromine atom. The directing effects of the existing substituents would be critical in achieving the desired regiochemistry.

-

Reduction: Conversion of the nitro group to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation.

The workflow for a related compound, 3-amino-4-bromobenzoic acid, involves the reduction of 4-Bromo-3-nitrobenzoic acid.[4] A similar final reduction step would be anticipated for the target molecule.

Caption: Plausible synthetic workflow for this compound.

The presence of the amino, carboxylic acid, and halogen functional groups makes this molecule a versatile building block for a variety of chemical transformations, including amide bond formation, further electrophilic aromatic substitution, and cross-coupling reactions.

Applications in Drug Discovery and Research

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry. The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets.

Derivatives of structurally similar compounds have shown potential as:

-

Protein Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aromatic core. The functional groups on this molecule allow for the elaboration of structures that can fit into the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: The halogenated aromatic structure is a feature found in some antimicrobial compounds. Schiff bases derived from aminobenzoic acids, for example, have been investigated for their biocidal activity.

-

Anti-inflammatory Agents: The aminobenzoic acid scaffold is related to non-steroidal anti-inflammatory drugs (NSAIDs).

While specific research applications for this compound are not extensively documented in the currently available public literature, its utility as a synthetic intermediate is clear. For instance, a related compound, 3-amino-4-bromobenzoic acid, is used in the synthesis of anti-inflammatory and analgesic agents.

Safety, Handling, and Storage

A dedicated Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the SDS for structurally related compounds such as 3-bromobenzoic acid and various dichlorobenzoic acids, the following precautions should be taken[4][5]:

-

Hazard Classification: Likely to be classified as an irritant, potentially causing skin and serious eye irritation. May also cause respiratory irritation. It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and a face shield. A dust mask (type N95 or equivalent) is recommended when handling the solid.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere.

In case of exposure, follow standard first-aid procedures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse out with plenty of water.

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

Analytical Methods for Quality Control

To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the compound. A reverse-phase column with a UV detector is a common setup for analyzing substituted benzoic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Caption: Standard analytical workflow for the quality control of this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rich functionality allows for diverse synthetic transformations, paving the way for the creation of novel and complex molecules with therapeutic potential. While detailed research applications of this specific compound are still emerging, its availability from commercial suppliers provides an opportunity for its exploration in various research and development programs. Adherence to proper safety and handling protocols is paramount when working with this and related halogenated aromatic compounds.

References

-

3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | CID 15095165 - PubChem. (URL: [Link])

-

3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752 - PubChem. (URL: [Link])

-

Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. (URL: [Link])

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. (URL: [Link])

-

3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid, Packaging Type: Bag - IndiaMART. (URL: [Link])

-

Certificate of analysis - Thermo Fisher Scientific (for 2-Amino-3,6-dichlorobenzoic acid). (URL: [Link])

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (URL: [Link])

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Purity Standards of Research-Grade 3-Amino-4-bromo-2,6-dichlorobenzoic acid

Introduction: The Imperative of Purity in Advanced Research

In the landscape of drug discovery and chemical biology, the starting materials are the bedrock upon which all subsequent data is built. The reliability, reproducibility, and ultimate success of a research program are inextricably linked to the quality of the reagents used.[1] 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS: 1415124-69-4) is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[2] Its unique substitution pattern, featuring an amino group and multiple halogens, creates a versatile scaffold for constructing complex molecular architectures, notably as a key intermediate in the development of inhibitors for enzymes like Lux-S, which are critical in studying bacterial communication and virulence.[2]

However, the very structural complexity that makes this compound valuable also presents challenges in its synthesis and purification. The presence of impurities, even at trace levels, can have profound and often misleading consequences.[3] They can interfere with biological assays, lead to the formation of unintended side products in synthetic reactions, and ultimately compromise the integrity of the entire research endeavor.[4] This guide, therefore, provides an in-depth framework for defining, verifying, and upholding the purity standards required for research-grade this compound, ensuring that scientists and developers can proceed with confidence in their results.

Decoding "Research-Grade": Beyond a Simple Percentage

The term "research-grade" signifies that a chemical is suitable for laboratory research purposes but lacks a single, universally defined purity threshold. It is a qualitative descriptor that must be supported by quantitative data.[4][5] For a complex intermediate like this compound, a purity specification of ≥95% or ≥97% is common.[6][7] However, the true measure of quality lies within the Certificate of Analysis (CoA) , a batch-specific document that provides a comprehensive analytical profile.

The CoA is the cornerstone of trustworthiness, transforming a reagent from a mere substance into a well-characterized tool. Researchers must scrutinize this document not just for the headline purity value but for the methods used to determine it and the limits set for specific impurities.

Table 1: Typical Specifications on a Certificate of Analysis

| Parameter | Specification | Method of Analysis | Rationale |

| Appearance | White to off-white or light brown solid | Visual Inspection | Provides a first-pass check for gross contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct, preventing the use of an incorrect compound.[8] |

| Purity (Assay) | ≥97.0% | HPLC (Area %) | Quantifies the main component relative to detectable impurities, serving as the primary measure of purity.[9] |

| Molecular Weight | ~284.92 g/mol | Mass Spectrometry (MS) | Verifies the molecular mass and the characteristic isotopic pattern of bromine and chlorine atoms.[2][8] |

| Residual Solvents | ≤0.5% | GC-HS (Headspace Gas Chromatography) | Controls for solvents from the synthesis/purification process that could interfere with reactions or assays.[10] |

| Storage Conditions | Room temp, inert atmosphere, dark | N/A | Ensures stability and prevents degradation over time.[2][11] |

The Genesis of Impurities: A Synthetic Perspective

Understanding potential impurities begins with understanding the synthesis. While the exact commercial synthesis of this compound is proprietary, a plausible route involves multi-step halogenation, nitration, and reduction reactions on a benzoic acid precursor.[12][13] Each step is a potential source of impurities.

-

Isomeric Impurities: Incomplete regioselectivity during halogenation can lead to isomers where the bromine and chlorine atoms are in different positions on the aromatic ring. These are often the most challenging impurities to remove due to their similar physical properties.

-

Incomplete Reaction: Unreacted starting materials or intermediates from preceding steps can carry through the synthesis. For example, a precursor like 3-amino-2,6-dichlorobenzoic acid would be a likely impurity if the bromination step is incomplete.

-

By-products: Side reactions, such as dehalogenation or the formation of coupled products, can introduce unexpected structures into the final material.[14]

-

Degradation Products: Improper handling or storage can lead to degradation. The amino group is susceptible to oxidation, which can cause discoloration and the formation of impurities.[11]

The Orthogonal Workflow: A Self-Validating Approach to Purity Analysis

Core Analytical Methodologies and Protocols

The following protocols represent a comprehensive suite of tests to validate the purity and identity of this compound.

A. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Principle: HPLC is the gold standard for purity determination.[9] It separates the main compound from non-volatile impurities based on their differential affinity for a stationary phase (the column) and a mobile phase (the solvent). The area of the peak corresponding to the main compound, as a percentage of the total area of all peaks, provides the quantitative purity value.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

B. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Principle: NMR spectroscopy provides unambiguous confirmation of the chemical structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[8] The chemical shift, splitting pattern, and integration of peaks in a ¹H NMR spectrum confirm the connectivity of protons, while ¹³C NMR confirms the carbon backbone. It is exceptionally powerful for identifying structural isomers.

Experimental Protocol:

-